molecular formula C9H9FO2 B6299302 2-(Fluoromethyl)-2,3-dihydro-1,4-benzodioxin CAS No. 106533-32-8

2-(Fluoromethyl)-2,3-dihydro-1,4-benzodioxin

Cat. No. B6299302
CAS RN: 106533-32-8
M. Wt: 168.16 g/mol
InChI Key: BOSORSIEBDOTEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Fluoromethyl)-2,3-dihydro-1,4-benzodioxin (FMD) is an organic compound that belongs to the benzodioxin family. It is a colorless solid that has been studied extensively for its potential applications in the fields of medicine, biochemistry, and pharmacology. FMD is an important research tool and has been used in a wide range of scientific studies, including those related to cancer, drug metabolism, and drug delivery.

Scientific Research Applications

2-(Fluoromethyl)-2,3-dihydro-1,4-benzodioxin has been studied extensively for its potential applications in the fields of medicine, biochemistry, and pharmacology. In particular, 2-(Fluoromethyl)-2,3-dihydro-1,4-benzodioxin has been used in research related to cancer, drug metabolism, and drug delivery. 2-(Fluoromethyl)-2,3-dihydro-1,4-benzodioxin has been used to study the effects of chemotherapy drugs on cancer cells, as well as the metabolism of drugs in the body. It has also been used to study the effects of drugs on the brain and nervous system. Additionally, 2-(Fluoromethyl)-2,3-dihydro-1,4-benzodioxin has been used in the development of new drugs and delivery systems for drug delivery.

Mechanism of Action

2-(Fluoromethyl)-2,3-dihydro-1,4-benzodioxin is believed to act as an inhibitor of the enzyme cytochrome P450, which is responsible for the metabolism of drugs in the body. 2-(Fluoromethyl)-2,3-dihydro-1,4-benzodioxin binds to the enzyme and blocks its activity, thus inhibiting the metabolism of drugs. This can lead to increased levels of drugs in the body, which can be beneficial in certain cases.
Biochemical and Physiological Effects
2-(Fluoromethyl)-2,3-dihydro-1,4-benzodioxin has been studied extensively for its biochemical and physiological effects in the body. In animal studies, 2-(Fluoromethyl)-2,3-dihydro-1,4-benzodioxin has been shown to increase the levels of certain neurotransmitters in the brain, including serotonin and dopamine. Additionally, 2-(Fluoromethyl)-2,3-dihydro-1,4-benzodioxin has been shown to increase the levels of certain hormones, such as epinephrine and norepinephrine. These effects can be beneficial in the treatment of certain conditions, such as depression and anxiety.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(Fluoromethyl)-2,3-dihydro-1,4-benzodioxin in laboratory experiments is its relatively low toxicity. 2-(Fluoromethyl)-2,3-dihydro-1,4-benzodioxin has been found to be non-toxic in animal studies, and it has a low potential for causing adverse effects. Additionally, 2-(Fluoromethyl)-2,3-dihydro-1,4-benzodioxin is relatively inexpensive and easy to synthesize. However, 2-(Fluoromethyl)-2,3-dihydro-1,4-benzodioxin can be difficult to work with in laboratory experiments due to its instability in certain conditions.

Future Directions

The potential applications of 2-(Fluoromethyl)-2,3-dihydro-1,4-benzodioxin are vast and include drug delivery, cancer research, and the development of new drugs. Additionally, 2-(Fluoromethyl)-2,3-dihydro-1,4-benzodioxin could be used to study the effects of drugs on the brain and nervous system, as well as to study the metabolism of drugs in the body. In the future, 2-(Fluoromethyl)-2,3-dihydro-1,4-benzodioxin could also be used in the development of targeted drug delivery systems and in the development of personalized medicine. Additionally, 2-(Fluoromethyl)-2,3-dihydro-1,4-benzodioxin could be used to study the effects of drugs on the immune system and to develop new treatments for autoimmune diseases.

Synthesis Methods

2-(Fluoromethyl)-2,3-dihydro-1,4-benzodioxin can be synthesized through several different methods. The most common method involves the reaction of 2-fluorobenzaldehyde with 2,3-dihydro-1,4-benzodioxin in the presence of a strong base such as sodium hydroxide. This reaction yields 2-(Fluoromethyl)-2,3-dihydro-1,4-benzodioxin as the main product, along with some by-products. Other methods of synthesis include the reaction of 2-fluorobenzaldehyde with 2-chlorobenzaldehyde in the presence of a strong base, as well as the reaction of 2-fluorobenzaldehyde with 2-methoxybenzaldehyde in the presence of a strong base.

properties

IUPAC Name

3-(fluoromethyl)-2,3-dihydro-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSORSIEBDOTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Fluoromethyl)-2,3-dihydro-1,4-benzodioxin

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